molecular formula C12H18N4O2 B3059870 tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate CAS No. 1380300-41-3

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B3059870
CAS No.: 1380300-41-3
M. Wt: 250.30
InChI Key: GEZQBQFLOVYYKS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1146085-63-3. It has a molecular weight of 235.29 and its IUPAC name is tert-butyl 3- (2-pyrazinyl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis Techniques and Chemical Modifications : Amino acid-azetidine chimeras, including those with tert-butyl groups, have been synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, protected 3-haloazetidines, useful in medicinal chemistry, have been synthesized on a gram-scale, demonstrating the versatility of azetidine derivatives (Ji, Wojtas & Lopchuk, 2018).

  • Structural Studies and Reactivity : The tert-butyl group in these compounds plays a role in their reactivity and structural properties. For instance, a study on the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the structural aspects of similar compounds (Richter et al., 2009).

  • Pharmaceutical Applications : Some derivatives, such as substituted pyrazinecarboxamides, have been evaluated for anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006). Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds are useful for creating novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Advanced Synthesis Methods : Innovative methods have been developed for synthesizing such compounds. For example, base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes has been investigated (Tayama, Nishio & Kobayashi, 2018).

  • Application in Complex Synthesis : These compounds are often used as intermediates in complex synthetic routes. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate highlights their role as intermediates in the synthesis of targeted molecules (Zhang et al., 2022).

Safety and Hazards

The compound is classified under GHS07. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . It’s recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQBQFLOVYYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145619
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-41-3
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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